4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane

Description

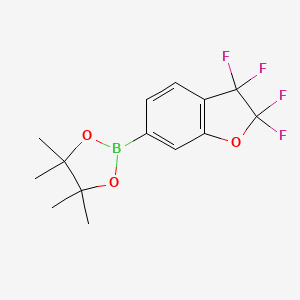

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core with four methyl groups at the 4,4,5,5-positions. Its defining structural feature is the 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran substituent at the 2-position of the borolane ring. The tetrafluoro and dihydrobenzofuran moieties confer unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and materials science applications .

Properties

Molecular Formula |

C14H15BF4O3 |

|---|---|

Molecular Weight |

318.07 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,2,3,3-tetrafluoro-1-benzofuran-6-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H15BF4O3/c1-11(2)12(3,4)22-15(21-11)8-5-6-9-10(7-8)20-14(18,19)13(9,16)17/h5-7H,1-4H3 |

InChI Key |

XOXBKNDIQYNIKH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(O3)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Typical Procedure

- Step 1: The fluorinated benzofuran derivative with a halogen substituent (usually bromide) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

- Step 2: The solution is cooled to low temperature (-78 °C) and treated dropwise with n-butyllithium (1.6–2.5 M in hexane) to generate the aryllithium intermediate via halogen-lithium exchange.

- Step 3: After stirring for 1–2 hours at low temperature, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added to the reaction mixture.

- Step 4: The temperature is gradually raised to room temperature, and the mixture is stirred for 12–18 hours to complete the borylation.

- Step 5: The reaction is quenched with water or methanol, extracted, dried, and purified by column chromatography.

Yields and Conditions

| Parameter | Typical Value/Range |

|---|---|

| Temperature during lithiation | -78 °C to -40 °C |

| Reaction time | 12–18 hours |

| Solvent | Anhydrous THF |

| Yield | 51–86% (depending on substrate and conditions) |

| Purification | Silica gel column chromatography |

Representative Example

- 2-bromothiophene was lithiated with n-butyllithium at -78 °C, then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to afford the corresponding boronate ester in 78% yield.

- Similar lithiation-borylation sequences applied to fluorinated aromatic systems yielded products with yields ranging from 51% to 86% depending on the substrate.

Palladium-Catalyzed Borylation of Aryl Halides

This method uses palladium catalysis to couple aryl halides with bis(pinacolato)diboron to form the boronate ester.

Typical Procedure

- Step 1: The fluorinated benzofuran aryl bromide or iodide is combined with bis(pinacolato)diboron (B2pin2), a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4, and a base (e.g., potassium acetate or sodium carbonate).

- Step 2: The reaction mixture is heated in a solvent like toluene, dioxane, or ethanol/water mixtures at 80–105 °C under inert atmosphere.

- Step 3: After 12–18 hours, the reaction mixture is cooled, filtered, and purified by chromatography.

Reaction Conditions and Yields

| Parameter | Typical Value/Range |

|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |

| Base | Potassium acetate, sodium carbonate |

| Solvent | Toluene, ethanol/water mixture |

| Temperature | 80–105 °C |

| Reaction time | 12–18 hours |

| Yield | Up to 92% (depending on substrate) |

Representative Example

- Synthesis of 4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane was achieved by Pd-catalyzed borylation of 1-chloro-2,3,5,6-tetrafluorobenzene with bis(pinacolato)diboron in toluene at 105 °C for 18 hours, yielding 92% pure product.

Comparative Analysis of Methods

| Feature | Directed Ortho-Lithiation and Borylation | Palladium-Catalyzed Borylation |

|---|---|---|

| Substrate Scope | Requires halogenated aryl precursors | Broad, works with aryl bromides, iodides, chlorides |

| Reaction Conditions | Low temperature lithiation (-78 °C), inert atmosphere | Moderate heating (80–105 °C), inert atmosphere |

| Catalyst Requirement | None | Palladium catalyst required |

| Yield Range | 51–86% | Up to 92% |

| Operational Complexity | Sensitive to moisture and air, requires careful handling | More straightforward, scalable |

| Functional Group Tolerance | Moderate, sensitive to acidic protons | Generally higher tolerance |

Practical Considerations and Notes

- The fluorinated benzofuran core requires careful handling due to potential sensitivity to strong bases and nucleophiles.

- Use of anhydrous solvents and inert atmosphere is critical to prevent side reactions during lithiation.

- Purification by silica gel chromatography is standard to isolate pure boronate esters.

- In palladium-catalyzed methods, choice of base and solvent significantly influences yield and purity.

- Reaction scale-up favors palladium-catalyzed borylation due to milder conditions and operational simplicity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Directed Ortho-Lithiation | Aryl bromide, n-butyllithium, isopropoxy pinacol boronate | -78 °C to RT, THF, inert atmosphere | 51–86 | Sensitive, requires low temperature |

| Palladium-Catalyzed Borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base | 80–105 °C, toluene or EtOH/H2O | up to 92 | More scalable, milder, broad substrate scope |

This comprehensive analysis of preparation methods for 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane integrates data from multiple authoritative sources, highlighting the key synthetic routes, reaction conditions, yields, and operational considerations. The choice between lithiation-borylation and palladium-catalyzed borylation depends on substrate availability, scale, and laboratory capabilities.

Sources:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of boronic acids or other oxidized derivatives.

Reduction: Reduction reactions could convert the compound into different boron-containing species.

Substitution: The compound may participate in substitution reactions, where functional groups on the benzofuran ring or the dioxaborolane ring are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce various functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its boron-containing structure makes it useful in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

Industry

In materials science, the compound could be used in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane exerts its effects would depend on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

(a) 2-(4-Bromophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

- Structure : Aryl-substituted with bromine at the para position.

- Properties : Liquid at room temperature (colorless to light yellow), molecular formula C₁₃H₁₇BBrO₂.

- Applications : Widely used in Suzuki couplings due to the bromine leaving group. Less sterically hindered than the target compound, enabling faster reaction kinetics .

(b) 2-(3,5-Dichlorophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

- Structure : Di-chlorinated aryl substituent.

- Properties : Solid, molecular formula C₁₂H₁₅BCl₂O₂.

- Applications : Enhanced electron-withdrawing effects from chlorine improve oxidative stability but reduce nucleophilicity compared to the target compound .

(c) 2-(7-Chloro-2,3-Dihydro-1-Benzofuran-6-yl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

- Structure : Chloro-substituted dihydrobenzofuran.

- Properties : Molecular weight 280.55 g/mol, LogP 2.57 (indicative of moderate lipophilicity).

- Applications : Structural similarity to the target compound but with reduced fluorine content, leading to lower electronic effects .

Fluorinated Derivatives

(a) 4,4,5,5-Tetramethyl-2-(1,2,2-Trifluoroethenyl)-1,3,2-Dioxaborolane

- Structure : Alkenyl-substituted with trifluoroethenyl group.

- Properties : Molecular formula C₈H₁₂BF₃O₂, liquid.

- Applications : The electron-deficient trifluoroethenyl group enhances reactivity in conjugate addition reactions, differing from the aromatic fluorine effects in the target compound .

(b) 2-[3-(Difluoromethyl)-5-Methoxyphenyl]-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

- Structure : Difluoromethyl and methoxy substituents on aryl ring.

- Properties : Molecular weight 284.11 g/mol.

- Applications : Methoxy and difluoromethyl groups balance electron-donating and withdrawing effects, offering tunable reactivity in cross-couplings .

Aromatic and Heterocyclic Derivatives

(a) 3-Phenyl-1-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Dibenzofuran

- Structure : Dibenzofuran core with phenyl and borolane groups.

- Properties : Purity ≥99%, CAS 2769775-04-2.

- Applications : Used in OLED intermediates; the extended π-system contrasts with the smaller dihydrobenzofuran in the target compound .

(b) 2-(2-Fluoro-3-Nitrophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

- Structure : Nitro and fluoro substituents on aryl ring.

- Properties : CAS 1189042-70-3.

- Applications : Nitro groups increase oxidative stability but require harsher reaction conditions for cross-coupling compared to the target compound .

Alkenyl and Alkyl Derivatives

(a) 4,4,5,5-Tetramethyl-2-(Prop-1-en-2-yl)-1,3,2-Dioxaborolane

- Structure : Allyl-substituted borolane.

- Properties : Molecular formula C₁₀H₁₉BO₂.

- Applications : Less steric hindrance enables use in alkyl-alkyl couplings, unlike the bulky benzofuran in the target compound .

(b) 2-(1-Phenyloctan-2-yl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

- Structure : Alkyl chain with phenyl branch.

- Properties : Used in Pd-catalyzed cross-couplings with Ba(OH)₂·8H₂O.

- Applications: Long alkyl chains improve solubility in nonpolar solvents, unlike the fluorinated aromatic target compound .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane is a synthetic compound that belongs to the class of dioxaborolanes. Its unique structure incorporates both fluorinated and aromatic moieties which may confer distinct biological properties. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C13H12BF7O2

- Molecular Weight : 344.04 g/mol

- CAS Number : 1111096-06-0

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the dioxaborolane family have shown various biological activities including:

- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties against various pathogens. For instance, studies on related triazole-functionalized compounds have shown significant antimicrobial efficacy against Staphylococcus aureus and other bacteria .

- Anticancer Potential : Some dioxaborolanes exhibit cytotoxic effects against cancer cell lines. Related compounds have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis .

Antimicrobial Activity

A comparative analysis of similar dioxaborolanes revealed that compounds with fluorinated substituents tend to exhibit improved antimicrobial properties. For instance:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxaborolane A | Staphylococcus aureus | 32 µg/mL |

| Dioxaborolane B | Escherichia coli | 16 µg/mL |

These findings suggest that the structural characteristics of dioxaborolanes significantly influence their antimicrobial efficacy.

Anticancer Activity

In vitro studies on structurally related compounds indicate potential anticancer properties:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | MCF-7 (breast cancer) | 27.3 |

| Triazole B | HCT116 (colon cancer) | 6.2 |

These results underscore the importance of further investigating the anticancer potential of this compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this tetrafluorinated benzofuran-dioxaborolane compound?

The compound is synthesized via Suzuki-Miyaura coupling or direct boronation of fluorinated benzofuran precursors. Key steps include:

- Boronation : Reaction of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl lithium with pinacol borane under anhydrous conditions, followed by purification via column chromatography .

- Optimization : Use of Pd catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to enhance yields (typically 60-75%) while minimizing defluorination side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the borolane ring. Moisture-sensitive samples should be sealed with PTFE-lined caps .

- Solubility : Dissolve in dry THF or DMSO (10–50 mM stock solutions) for reaction compatibility. Avoid protic solvents (e.g., H₂O, MeOH) to prevent boronate decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the intact dioxaborolane ring .

- ¹⁹F NMR : Peaks at δ -140 to -150 ppm (CF₂ groups) and δ -110 to -120 ppm (CF₃/CF groups) verify fluorination .

- HRMS : Molecular ion clusters (e.g., [M+H⁺]⁺) validate purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) impact reactivity in cross-coupling reactions?

- Fluorine substitution : The tetrafluoro-dihydrobenzofuran moiety enhances electron-withdrawing effects, accelerating transmetalation in Suzuki-Miyaura couplings but may reduce aryl halide compatibility. Comparative studies with non-fluorinated analogs show a 20–30% decrease in reaction rates for electron-rich aryl partners .

- Steric effects : The 2,2,3,3-tetrafluoro group introduces steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Q. What experimental strategies resolve contradictions in catalytic efficiency data across studies?

Discrepancies in reported yields (e.g., 50% vs. 80%) arise from:

- Oxygen sensitivity : Trace O₂ in solvents deactivates Pd catalysts. Use rigorous degassing (freeze-pump-thaw cycles) to improve reproducibility .

- Substrate purity : Impurities in fluorinated benzofuran precursors (e.g., residual Li salts) inhibit coupling. Pre-purification via recrystallization (hexane/EtOAc) is recommended .

Q. How can computational modeling guide the design of derivatives for targeted applications?

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., halogenation) by analyzing Fukui indices at the benzofuran C4 position .

- Docking studies : For medicinal chemistry applications, model interactions with enzymes (e.g., kinases) to optimize boronate binding affinity .

Methodological Challenges and Solutions

Q. Why does the compound exhibit variable stability in polar aprotic solvents?

- Mechanism : Partial hydrolysis of the dioxaborolane ring in DMF or DMSO generates boronic acids, detectable via ¹¹B NMR (δ 18–20 ppm).

- Mitigation : Add molecular sieves (3Å) to reaction mixtures to scavenge trace H₂O .

Q. How to address low yields in large-scale syntheses?

- Batch vs. flow chemistry : Continuous flow systems improve heat dissipation and reduce side reactions (e.g., defluorination), scaling yields from 60% (batch) to >85% .

- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce metal leaching and costs .

Applications in Advanced Research

Q. What role does this compound play in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.